[2-[[8-Amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethyl] 2-amino-3-methylbutanoate
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Overview
Description
Actinomycin D1 is a DNA inhibitor.
Scientific Research Applications
Synthesis and Structural Properties
- The synthesis and structural properties of similar multidendate ligands have been studied, revealing insights into the formation and characteristics of complex compounds. For example, Boussalah et al. (2009) reported the synthesis of functional multidendate ligands and examined their catalytic properties, specifically for the oxidation of catechol to quinone, demonstrating the potential for these compounds in catalytic applications (Boussalah et al., 2009).
Chemical Reactions and Derivatives
- Studies on chemical reactions involving complex compounds can provide valuable information on their potential applications. For instance, Baker et al. (1978) explored the reactions of specific derivatives, leading to the formation of various compounds, which highlights the versatility and potential for creating diverse chemical entities (Baker, Pant, & Stoodley, 1978).
Application in Synthesis of Biologically Active Molecules
- The role of complex compounds in synthesizing biologically active molecules is significant. Namikoshi et al. (1989) demonstrated the total synthesis of a unique amino acid from cyanobacterial hepatotoxins, indicating the potential of these compounds in synthesizing biologically important molecules (Namikoshi, Rinehart, Dahlem, Beasley, & Carmichael, 1989).
Potential in Developing Novel Pharmaceuticals
- Compounds with complex structures have shown promise in the development of new pharmaceuticals. For example, research on the synthesis and reactions of penicillin derivatives provides insights into the creation of new antibacterial agents, showcasing the potential of these compounds in medicinal chemistry (Mara, Singh, Thomas, & Williams, 1982).
Properties
CAS No. |
72766-92-8 |
---|---|
Molecular Formula |
C69H98N14O19 |
Molecular Weight |
1427.6 g/mol |
IUPAC Name |
[2-[[8-amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethyl] 2-amino-3-methylbutanoate |
InChI |
InChI=1S/C69H98N14O19/c1-29(2)46(70)67(96)99-28-42(84)72-39-25-38(59(88)76-50-36(13)100-68(97)54(32(7)8)80(17)43(85)26-78(15)63(92)40-21-19-23-82(40)65(94)48(30(3)4)74-61(50)90)52-57(34(39)11)102-58-35(12)56(87)47(71)45(53(58)73-52)60(89)77-51-37(14)101-69(98)55(33(9)10)81(18)44(86)27-79(16)64(93)41-22-20-24-83(41)66(95)49(31(5)6)75-62(51)91/h25,29-33,36-37,40-41,46,48-51,54-55H,19-24,26-28,70-71H2,1-18H3,(H,72,84)(H,74,90)(H,75,91)(H,76,88)(H,77,89) |
InChI Key |
YSIALVLPAPHPRR-YWCQQVNBSA-N |
SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)NC(=O)COC(=O)C(C(C)C)N |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)NC(=O)COC(=O)C(C(C)C)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
actinomycin D-1 actinomycin D1 AMD-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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